4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex organic compound that features a unique combination of indole, triazine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazine ring and the final coupling with the benzimidazole moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene share structural similarities and exhibit various biological activities.
Indole Derivatives: Compounds such as indomethacin and serotonin are well-known indole derivatives with significant biological roles .
Uniqueness
What sets 4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine apart is its unique combination of three different heterocyclic systems, which may confer distinct chemical and biological properties not observed in simpler compounds .
Properties
Molecular Formula |
C26H24N6O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-(1-benzyl-4,6-dimethoxyindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C26H24N6O2/c1-33-17-12-21-23(22(13-17)34-2)18(15-31(21)14-16-8-4-3-5-9-16)24-29-25(27)30-26-28-19-10-6-7-11-20(19)32(24)26/h3-13,15,24H,14H2,1-2H3,(H3,27,28,29,30) |
InChI Key |
FYCQSEXPBMMTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2CC3=CC=CC=C3)C4N=C(NC5=NC6=CC=CC=C6N45)N |
Origin of Product |
United States |
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